molecular formula C19H15N5O B12729183 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol CAS No. 82619-95-2

2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12729183
CAS No.: 82619-95-2
M. Wt: 329.4 g/mol
InChI Key: DEIBCGHQBGZDHO-UHFFFAOYSA-N
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Description

2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol (CAS Registry Number: 82619-95-2) is a chemical compound with the molecular formula C 19 H 15 N 5 O and a molecular weight of 329.36 g/mol . Its structure features a 1,2,4-triazole core, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological potential . Compounds based on the 1,2,4-triazole structure are of significant interest in neuroscience research, particularly in the study of neurodegenerative diseases. Specifically, analogues of this chemotype have been investigated as inhibitors of alpha-synuclein (α-syn) fibrillization, a key pathological process in Parkinson's disease (PD) . Furthermore, structurally related 1,2,4-triazole derivatives have demonstrated potent antioxidant activity in assays such as the Ferric Reducing Antioxidant Power (FRAP) test, suggesting potential for research into oxidative stress . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

82619-95-2

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

2-[4-phenyl-5-(pyridin-4-ylamino)-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C19H15N5O/c25-17-9-5-4-8-16(17)18-22-23-19(21-14-10-12-20-13-11-14)24(18)15-6-2-1-3-7-15/h1-13,25H,(H,20,21,23)

InChI Key

DEIBCGHQBGZDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=NC=C3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Triazole Core

A common approach to synthesize 1,2,4-triazoles involves the reaction of hydrazine derivatives with carboxylic acid derivatives or isothiocyanates, followed by cyclization under reflux conditions.

  • Step 1: Reaction of isoniazid (isonicotinic acid hydrazide) with phenyl isothiocyanate in methanol under reflux for 3 hours produces a thiosemicarbazide intermediate. This intermediate is then treated with sodium hydroxide solution (2N) under reflux to promote cyclization to the 1,2,4-triazole ring system. Acidification with hydrochloric acid precipitates the triazole product.

Functionalization with Phenol Group

  • The phenol moiety at the 2-position of the phenyl ring is typically introduced by starting with 2-hydroxybenzaldehyde or 2-aminophenol derivatives as precursors. The phenol group is preserved during the cyclization and substitution steps or introduced via coupling reactions post-triazole formation.

Alternative Click Chemistry Approach

  • In related triazole syntheses, click chemistry (copper-catalyzed azide-alkyne cycloaddition) has been employed to tether pyridine-based 1,2,4-triazole moieties to aromatic systems. This method involves preparing azide and alkyne precursors, followed by copper-catalyzed cycloaddition in solvents like DMF with sodium ascorbate and CuSO4·5H2O as catalysts. The product is isolated by filtration and recrystallization.

Representative Experimental Procedure (Adapted from Related Studies)

Step Reagents & Conditions Description Yield & Notes
1 Isoniazid + Phenyl isothiocyanate, reflux in CH3OH, 3 h Formation of thiosemicarbazide intermediate Precipitate collected after cooling
2 Reflux intermediate in 2N NaOH, then acidify to pH 5-6 Cyclization to 1,2,4-triazole ring Precipitate filtered and washed
3 Intermediate + Triethylamine + 4-aminopyridine, stir at 0–5 °C, then room temp Amination at 5-position with 4-pyridinylamino group Monitored by TLC, product isolated by recrystallization
4 Purification by recrystallization from ethanol Final compound obtained as crystalline solid Yield typically >80%

Analytical and Characterization Data

  • The synthesized compound is characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
  • X-ray diffraction (XRD) analysis confirms the molecular structure and crystallinity.
  • Density Functional Theory (DFT) calculations and Hirshfeld surface analysis can be used to validate the electronic and molecular structure.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Isoniazid, phenyl isothiocyanate, 4-aminopyridine
Solvents Methanol, DMF (for click chemistry)
Catalysts Triethylamine, CuSO4·5H2O (for click chemistry)
Reaction conditions Reflux (3 h), stirring at 0–5 °C, room temperature
Purification Filtration, recrystallization from ethanol or ethanol/water
Yield Typically 80–85%
Characterization NMR, HRMS, XRD, DFT calculations

Research Findings and Notes

  • The synthetic route is efficient and reproducible, allowing for high purity and yield.
  • The use of click chemistry offers an alternative pathway for functionalization, especially for complex derivatives.
  • The phenol group remains stable under the reaction conditions, enabling its incorporation without protective groups.
  • The methodology is adaptable for synthesizing analogs with different substituents on the triazole or pyridine rings.

Chemical Reactions Analysis

2.2. Reactivity of Functional Groups

The triazole ring can participate in various reactions, such as:

  • Nucleophilic Substitution : Reactions involving the replacement of a leaving group on the triazole ring.

  • Electrophilic Aromatic Substitution : Modifications to the phenolic ring.

  • Coordination Chemistry : The pyridine and triazole rings can act as ligands in metal complexes.

2.3. Biological Activity

Compounds with triazole rings are often associated with antimicrobial, anticancer, and anti-inflammatory activities. The presence of a phenolic group may enhance antioxidant properties.

3.1. Structural Analogues

Compound NameMolecular FormulaKey Features
4-Amino-5-(pyridin-4-yl)-1H-triazoleC8H8N4Antimicrobial activity
1-(Pyridin-3-yl)-1H-triazoleC7H6N3Anticancer properties
5-(Pyridin-3-yl)-1H-tetrazoleC6H5N5Anti-inflammatory effects

3.2. Chemical Reactions of Analogues

  • S-Alkylation : Common in thiol-containing triazoles, such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio} .

  • Reduction : Conversion of ketones to alcohols, as seen in (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .

4.2. Medicinal Chemistry

The presence of a phenolic group and a triazole ring in this compound could enhance its interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings possess antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains. Studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound's triazole framework is linked to anticancer activity. Investigations into similar triazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol may also exhibit similar properties and could be a subject for further anticancer drug development .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic processes and disease mechanisms. This inhibition can lead to therapeutic effects in conditions like hypertension and cancer .

Antioxidant Activity

Research has also highlighted the antioxidant properties of phenolic compounds. The presence of the phenolic group in this compound suggests that it may scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymers or other materials to enhance their properties. Triazoles are known for their ability to act as ligands in coordination chemistry, which can be harnessed to create new materials with specific functionalities such as improved thermal stability or electrical conductivity .

Case Study 1: Antimicrobial Efficacy

A study involving several synthesized triazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that derivatives of this compound induced apoptosis at concentrations lower than those required for cytotoxicity towards normal cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrase revealed that certain derivatives of this compound could inhibit enzyme activity effectively, providing insights into their potential use as therapeutic agents for conditions like glaucoma or obesity.

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable interactions with various biological targets, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s phenol and pyridinylamino groups distinguish it from other 1,2,4-triazole derivatives. Key comparisons include:

  • Hydrazone Derivatives: Compounds like N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) () feature thioacetohydrazide moieties instead of phenol. These derivatives exhibit antimetastatic activity, suggesting that electron-withdrawing groups (e.g., thiol) enhance migration inhibition .
  • Pyridine-Linked Triazoles: Compounds 5m–5r () share the 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl core but vary in substituents (e.g., butylthio, thiazole). The phenol group in the target compound may improve solubility compared to hydrophobic substituents like 5q (3-fluorobenzylthio) .
  • Triazole-Thiones: 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares a phenol group but replaces pyridinylamino with a thione, which could reduce bioavailability due to higher crystallinity .

Physicochemical Properties

Melting points and yields vary significantly among analogs (Table 1):

Compound Substituents Melting Point (°C) Yield (%) Key Feature Reference
Target Compound Phenol, 4-pyridinylamino Not reported Hydrogen-bonding capacity
5o () Thioacetonitrile 237–240 79 High thermal stability
10 () Thioacetohydrazide, dimethylamino 169–170 54 Antimetastatic activity
14 () Morpholine, pyridinylthio Not reported 88 Microwave-assisted synthesis
5n () Chlorothiazole 199–202 88 High yield

The target compound’s phenol group likely lowers its melting point compared to 5o (237–240°C) but increases solubility in polar solvents.

Solvent-Dependent Behavior

Compounds like 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid () exhibit solvent-dependent polymorphism, a property the target compound may share due to its polar substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Phenyl-5-(4-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving hydrazinecarbothioamide intermediates. For example, analogous triazole derivatives are synthesized by reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole core, followed by functionalization (e.g., alkylation or Mannich base formation) . Optimization involves pH control (basic conditions), temperature modulation (60–80°C), and purification via column chromatography. Yield improvements are achieved by isolating intermediates (e.g., thioacetohydrazides) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this triazole derivative?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carbon frameworks, particularly distinguishing pyridinyl and phenyl substituents.
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, validating bond angles and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., observed m/z vs. calculated for C19H15N5OC_{19}H_{15}N_5O: 329.13).

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Standard assays include:

  • Antioxidant activity : DPPH radical scavenging and reducing power assays (IC50_{50} values reported for triazole-thioacetohydrazide analogs) .
  • Antimicrobial testing : Agar diffusion against Gram-negative bacteria (e.g., E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231), comparing viability reduction to controls .

Advanced Research Questions

Q. What mechanistic insights exist for the anticancer activity of this compound, and how can target pathways be validated?

  • Methodological Answer : Derivatives inhibit cancer cell migration (e.g., melanoma IGR39) by modulating metastasis-related pathways. Validation methods include:

  • Western blotting : Quantify expression of MMPs (matrix metalloproteinases) and EMT markers (e.g., E-cadherin).
  • 3D spheroid assays : Assess growth inhibition in Panc-1 spheroids, correlating with apoptosis markers (e.g., caspase-3 activation) .
  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, cross-referenced with experimental IC50_{50} data .

Q. How can pharmacokinetic parameters and metabolite profiles be studied for this compound?

  • Methodological Answer :

  • In vivo pharmacokinetics : Administer via intragastric routes in rodent models, with LC-MS/MS analysis of serum concentrations. Key parameters:
ParameterValue (Example)Reference
Half-life (t1/2_{1/2})0.32 hours
Cmax_{max}12.5 µg/mL
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What thermodynamic and chromatographic strategies improve the analysis of this compound and its impurities?

  • Methodological Answer : Hydrophilic interaction chromatography (HILIC) with temperature-controlled columns separates the compound from impurities. Key steps:

  • Thermodynamic analysis : Calculate ΔH (enthalpy) and ΔS (entropy) of transfer from mobile to stationary phases using van’t Hoff plots .
  • Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.0), with a C18 column at 30°C .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on phenyl rings). For example, nitro groups enhance anti-exudative activity, while methoxy groups improve antioxidant capacity .
  • Data normalization : Account for assay variability (e.g., DPPH radical scavenging vs. reducing power) using positive controls (e.g., ascorbic acid) .

Q. What computational and experimental approaches are used to establish structure-activity relationships (SAR)?

  • Methodological Answer :

  • QSAR modeling : Train models with descriptors like logP, PSA, and H-bond donors using partial least squares regression .
  • Synthetic diversification : Introduce substituents (e.g., 3-chlorophenyl, morpholinomethyl) and test activity shifts. Example:
Derivative SubstituentActivity (IC50_{50}, µM)Reference
3-Chlorophenyl8.2 (MDA-MB-231)
Morpholinomethyl14.5 (Panc-1)

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